Ceftriaxone

Descripción

Propiedades

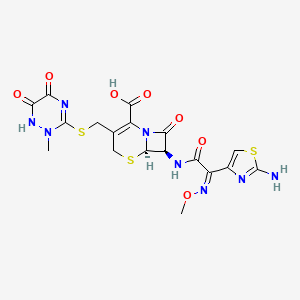

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAUVRVFOQPIGI-SPQHTLEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104376-79-6 (di-hydrochloride salt), 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |

Source

|

| Record name | Ceftriaxone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022773 |

Source

|

| Record name | Ceftriaxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ceftriaxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.05e-01 g/L |

Source

|

| Record name | Ceftriaxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73384-59-5 |

Source

|

| Record name | Ceftriaxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftriaxone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftriaxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftriaxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ceftriaxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTRIAXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J73V1629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceftriaxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>155 °C, > 155 °C |

Source

|

| Record name | Ceftriaxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftriaxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Ceftriaxone in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam family of antibiotics, its bactericidal action is primarily mediated through the inhibition of bacterial cell wall synthesis, a process crucial for bacterial integrity and survival.[1][3][4] This technical guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the cytoplasmic membrane.[1][3] These enzymes, particularly the transpeptidases, are essential for the final steps of peptidoglycan synthesis.[1][5] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell wall.[1][6]

This compound's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1][5] This structural similarity allows this compound to act as a suicide inhibitor, binding to the active site of PBPs and forming a stable, covalent acyl-enzyme intermediate.[7][8] This irreversible binding inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1][3][5]

Binding Affinity of this compound to Specific PBPs

The efficacy of this compound against different bacterial species is largely determined by its binding affinity to their specific PBPs. High-molecular-weight PBPs are generally the primary lethal targets for β-lactam antibiotics. In Escherichia coli, this compound has been shown to have a high affinity for PBP2 and PBP3.[9][10] Inhibition of PBP3 leads to the formation of filamentous cells as cell division is blocked, while inhibition of PBP2 results in the formation of spherical or ovoid cells due to the loss of cell shape maintenance.[10] The combined inhibition of these essential PBPs is a key factor in this compound's potent bactericidal activity.

| Bacterial Species | PBP | IC50 (μg/mL) | Reference |

| Escherichia coli K12 | PBP2 | Saturated at concentrations maintained in plasma for 8h after a 1g infusion | [9] |

| PBP3 | Saturated at concentrations maintained in plasma for 8h after a 1g infusion | [9] | |

| Staphylococcus aureus ATCC 29213 (MSSA) | PBP1 | 0.1 | [11] |

| PBP2 | 0.049 | [11] | |

| PBP3 | 0.034 | [11] | |

| PBP4 | >1 | [11] | |

| Streptococcus pneumoniae 1076 (Penicillin-Susceptible) | PBP1A | <0.25 | [12] |

| PBP2X | <0.25 | [12] | |

| PBP2B | > ceftaroline, this compound showed lower affinity | [12] |

Inhibition of Cell Wall Synthesis and Subsequent Lysis

The inactivation of PBPs by this compound disrupts the delicate balance between cell wall synthesis and degradation.[4] While peptidoglycan synthesis is halted, the activity of bacterial autolysins, enzymes that degrade the cell wall, continues.[13] This leads to a progressive weakening of the cell wall, rendering the bacterium osmotically unstable.[4] In a hypotonic environment, this osmotic instability results in cell swelling and eventual lysis, leading to bacterial death.[4][5]

Quantitative Assessment of this compound's Antibacterial Activity

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation.[14] MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing the potency of an antibiotic against a population of a specific bacterial species.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Escherichia coli | ≤0.25 | ≤0.25 | [15] |

| Klebsiella pneumoniae | ≤0.25 | 1 | [15] |

| Proteus mirabilis | ≤0.25 | ≤0.25 | [15] |

| Staphylococcus aureus (Methicillin-Susceptible) | 2.0 | 4.0 | [16] |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 | 0.06 | [9] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 | 1.0 | [9] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 1.0 | 2.0 | [9] |

| Haemophilus influenzae | ≤0.004 | ≤0.004 | [16] |

| Neisseria gonorrhoeae | ≤0.001 | ≤0.001 | [16] |

| Salmonella Typhi | 0.125 | 8 | [17] |

| Salmonella Paratyphi A | 0.125 | 2 | [17] |

| Pseudomonas aeruginosa | 8.0 | 32.0 | [16] |

| Acinetobacter spp. | 8.0 | 16.0 | [16] |

Experimental Protocols

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative like Bocillin FL) for binding to PBPs.

Detailed Methodology:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation of the supernatant.

-

Wash the membrane pellet and resuspend it in a suitable buffer. The protein concentration should be determined.

-

-

Competitive Binding Reaction:

-

In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a specific time at a defined temperature (e.g., 10 minutes at 35°C).

-

Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for another defined period (e.g., 30 minutes at 35°C).

-

Stop the reaction by adding a saturating concentration of an unlabeled β-lactam (e.g., penicillin G).

-

-

Detection and Analysis:

-

Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of labeled PBP as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin to a specific PBP.

-

Analysis of Bacterial Cell Wall Composition by HPLC

This method is used to analyze the changes in peptidoglycan structure after treatment with this compound, providing insights into the specific enzymatic steps that are inhibited.

Detailed Methodology:

-

Isolation of Peptidoglycan Sacculi:

-

Grow bacterial cultures with and without sub-inhibitory concentrations of this compound.

-

Harvest the cells and resuspend them in a small volume.

-

Lyse the cells by adding the suspension to boiling sodium dodecyl sulfate (SDS) solution and continue boiling.[3]

-

Collect the insoluble peptidoglycan sacculi by ultracentrifugation.[3]

-

Wash the sacculi repeatedly with ultrapure water to remove SDS.

-

-

Enzymatic Digestion:

-

Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 4.9).

-

Digest the peptidoglycan into its constituent muropeptides by adding a muramidase, such as mutanolysin or cellosyl, and incubating overnight at 37°C.[1]

-

Inactivate the enzyme by boiling.

-

-

Sample Preparation for HPLC:

-

Centrifuge the digested sample to remove any insoluble material.

-

Reduce the muramic acid residues in the soluble muropeptides to muramitol by adding sodium borohydride.[1]

-

Adjust the pH of the sample to 3-4 with phosphoric acid.

-

-

HPLC Analysis:

-

Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

-

Use a gradient of an appropriate buffer system (e.g., sodium phosphate with increasing concentrations of methanol).

-

Detect the eluted muropeptides by their absorbance at 205 nm.

-

Identify and quantify the different muropeptide species by comparing their retention times to known standards and integrating the peak areas.

-

Conclusion

This compound's potent bactericidal activity is a direct consequence of its ability to selectively and irreversibly inhibit essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. A thorough understanding of its mechanism of action at the molecular level, supported by quantitative data on PBP binding affinities and MIC values, is fundamental for its effective clinical use and for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the intricate interactions between β-lactam antibiotics and their bacterial targets.

References

- 1. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmj.com [bmj.com]

- 3. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 4. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein binding characteristics and pharmacokinetics of this compound in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of ultrafiltration and microdialysis for this compound protein-binding determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ihma.com [ihma.com]

- 9. researchgate.net [researchgate.net]

- 10. db.cngb.org [db.cngb.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Interaction of this compound with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ihma.com [ihma.com]

- 15. Determining the Optimal this compound MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 17. research.rug.nl [research.rug.nl]

The Genesis of a Third-Generation Cephalosporin: A Technical History and Discovery of Ceftriaxone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone, a third-generation cephalosporin antibiotic, represents a significant milestone in the battle against bacterial infections. Its discovery and development were the culmination of a targeted research endeavor aimed at overcoming the limitations of earlier cephalosporins, particularly with respect to their spectrum of activity against Gram-negative bacteria and their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound. It details the key scientific breakthroughs, the structure-activity relationships that guided its synthesis, and the experimental methodologies employed in its evaluation. Quantitative data on its efficacy and pharmacokinetics are presented in structured tables, and its molecular interactions and the workflow of its discovery are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery.

A Historical Perspective: The Quest for a Superior Cephalosporin

The story of this compound begins with the broader history of cephalosporins, which were first isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium) by Giuseppe Brotzu in 1945.[1] The subsequent decades saw the development of first and second-generation cephalosporins, which were primarily effective against Gram-positive bacteria but had a limited spectrum against Gram-negative organisms and were susceptible to hydrolysis by β-lactamase enzymes.[2]

In the late 1970s, a dedicated research program at Hoffmann-La Roche was initiated with the goal of synthesizing a third-generation cephalosporin with enhanced stability against β-lactamases, a broader spectrum of activity against Gram-negative pathogens, and a pharmacokinetic profile that would allow for less frequent dosing. This research was built upon the growing understanding of the structure-activity relationships (SAR) of cephalosporins.

A pivotal breakthrough in this program was the systematic modification of the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. The research focused on the introduction of a 3-heterocyclic-thiomethyl side chain. A significant finding was that the incorporation of an enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol substituent at the C-3 position conferred a remarkable resistance to certain β-lactamases, particularly those produced by Proteus species that were resistant to the first-generation cephalosporin, cephalothin.

The final piece of the puzzle was the modification of the acyl side chain at the C-7 position. The introduction of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl moiety proved to be the key to unlocking a potent and broad spectrum of activity. This specific side chain provided high affinity for the target enzymes in bacteria and further enhanced stability against β-lactamases. The culmination of these molecular modifications was the synthesis of this compound, which was patented in 1978 and received approval for medical use in 1982.[3] Its defining feature was an exceptionally long elimination half-life, allowing for once-daily administration, a significant advantage in clinical practice.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in peptidoglycan synthesis is a transpeptidation reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[4]

This compound's mechanism of action involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound's primary targets are the high-molecular-weight PBPs, which are essential for the synthesis and remodeling of the peptidoglycan layer. In Gram-negative bacteria such as Escherichia coli, this compound shows a high affinity for PBP2 and PBP3.[5] In Neisseria gonorrhoeae, PBP2 is the critical target.

-

Acylation of the PBP Active Site: The strained β-lactam ring of this compound is a structural mimic of the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows this compound to bind to the active site of the PBP. The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Inhibition of Transpeptidation: The formation of this stable covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

-

Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall. In the hypotonic environment of the host, this results in the influx of water, causing the bacterial cell to swell and eventually lyse, leading to cell death.

The downstream effects of PBP inhibition include the arrest of cell division, the formation of filamentous or spherical bacterial forms, and ultimately, cell lysis.

Quantitative Data

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates of a particular bacterial species.

Table 1: MIC90 Values of this compound against Key Pathogenic Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.25[6] |

| Streptococcus pneumoniae (Penicillin-resistant) | 2.0[6] |

| Haemophilus influenzae | ≤0.004[7] |

| Neisseria gonorrhoeae | ≤0.001[7] |

| Escherichia coli | ≤0.5-≤4[8] |

| Klebsiella pneumoniae | ≤0.5-≤4[8] |

| Proteus mirabilis | ≤0.5-≤4[8] |

| Staphylococcus aureus (Methicillin-susceptible) | 2.0[7] |

| Pseudomonas aeruginosa | 8.0-16[7] |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is a key contributor to its clinical success, particularly its long elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value (after 1g IV dose) | Reference |

| Cmax (Maximum Concentration) | 151 µg/mL | [9] |

| AUC (Area Under the Curve) | 995 µg·h/mL | [10] |

| t½ (Elimination Half-life) | 5.8-8.7 hours | [11] |

| Vd (Volume of Distribution) | 9.0 L | [9] |

| Protein Binding | 85-95% | [1] |

| Renal Excretion (unchanged) | 33-67% | [11] |

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

The determination of the in vitro activity of this compound during its development relied on standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method (for MIC determination):

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vivo Efficacy Testing in Animal Models

Animal models of infection were crucial for evaluating the in vivo efficacy of this compound. A common model used is the mouse pneumonia model.

Mouse Pneumonia Model Protocol:

-

Induction of Immunosuppression (optional but common): To establish a more consistent and severe infection, mice are often rendered leukopenic by treatment with agents like cyclophosphamide.

-

Bacterial Challenge: Mice are anesthetized and intranasally inoculated with a standardized suspension of the pathogen of interest (e.g., Streptococcus pneumoniae).[3]

-

This compound Administration: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound, typically administered subcutaneously or intraperitoneally. Different dosage regimens can be tested.[5]

-

Monitoring and Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7 days). Other endpoints can include the bacterial load in the lungs and blood at various time points, which is determined by sacrificing a subset of animals, homogenizing the tissues, and performing quantitative bacterial culture.[3]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A common approach is outlined below:

-

Synthesis of the 7-amino-3-thiolated Cephalosporin Core (7-ACT): The synthesis starts with 7-aminocephalosporanic acid (7-ACA). The acetyl group at the C-3 position is displaced by a nucleophilic substitution reaction with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to yield 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT).[12]

-

Acylation of the 7-amino Group: The 7-amino group of 7-ACT is then acylated with an activated form of the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. A common activating agent is 2-mercaptobenzothiazole, which forms a reactive thioester (AE-active ester).[12]

-

Purification and Salt Formation: The resulting this compound acid is then purified and converted to its disodium salt, which is the form used in pharmaceutical preparations.

Visualizing the Discovery and Action of this compound

Conclusion

The discovery of this compound stands as a testament to the power of rational drug design and a deep understanding of medicinal chemistry. Through meticulous structure-activity relationship studies, researchers were able to engineer a molecule with a unique combination of potent antibacterial activity, broad-spectrum coverage, β-lactamase stability, and an exceptionally long half-life. This technical guide has provided a detailed account of the historical context, the intricate mechanism of action, the quantitative measures of its efficacy, and the experimental methodologies that underpinned its development. For today's researchers and drug development professionals, the story of this compound offers valuable lessons in overcoming the challenges of antibiotic resistance and serves as an inspiration for the continued pursuit of novel antibacterial agents.

References

- 1. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. In vivo efficacy of a broad-spectrum cephalosporin, this compound, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacokinetic profile of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improvement for synthesis of this compound sodium [jcpu.cpu.edu.cn]

An In-depth Technical Guide to the Chemical Structure and Properties of Ceftriaxone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Administered parenterally, it is distinguished by an exceptionally long plasma elimination half-life, allowing for once-daily dosing regimens in many indications.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to this compound, intended for professionals in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7²-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate.[4] Its structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two principal side chains that determine its antimicrobial spectrum and pharmacokinetic profile. The syn-configuration of the methoxy oxime moiety confers notable stability against beta-lactamase enzymes.

Figure 1: Chemical Structure of this compound

Physicochemical Data

The key physicochemical properties of this compound sodium are summarized in the table below. This data is critical for formulation development, stability testing, and analytical method design.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆N₈Na₂O₇S₃•3.5H₂O | [4] |

| Molecular Weight | 661.59 g/mol | [4] |

| Appearance | White to yellowish-orange crystalline powder | [4][5] |

| Solubility | Readily soluble in water, sparingly soluble in methanol, very slightly soluble in ethanol. | [4][5][6][7] |

| pH (1% aqueous solution) | Approximately 6.7 | [4][5] |

| pKa | 3.19, 4.17 | [8] |

| Sodium Content | ~83 mg (3.6 mEq) per gram of this compound activity | [4][5] |

Pharmacology

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process is mediated through the binding of this compound to penicillin-binding proteins (PBPs), which are essential transpeptidases involved in the final step of peptidoglycan synthesis.[2][10] The beta-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural substrate for these enzymes.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall and subsequent cell lysis.[1][2]

Figure 2: this compound's Mechanism of Action

Mechanism of Resistance

Bacterial resistance to this compound primarily occurs through three mechanisms:

-

Hydrolysis by beta-lactamases: Production of enzymes (penicillinases and cephalosporinases) that cleave the beta-lactam ring, inactivating the antibiotic.[9]

-

Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs reduce their affinity for this compound.[9]

-

Decreased permeability: Changes in the bacterial outer membrane can restrict the entry of this compound into the cell.[9]

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by a long elimination half-life. It is not metabolized in the body and is excreted as an unchanged drug through both renal and biliary pathways.[3]

Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value (after 1g IV dose) | References |

| Elimination Half-Life (t½) | 5.8 - 8.7 hours | [3] |

| Peak Plasma Concentration (Cmax) | ~151 µg/mL | [11] |

| Apparent Volume of Distribution (Vd) | 9.0 ± 1.1 L | [10] |

| Plasma Clearance (CLp) | 1,007 ± 130 mL/h | [10] |

| Protein Binding | Reversibly bound to albumin | [9][12] |

| Renal Excretion (% of dose) | 33 - 67% | [3] |

| Biliary Excretion (% of dose) | Remainder of the dose | [3] |

Adverse Drug Reactions

Common adverse effects include localized reactions at the injection site, gastrointestinal disturbances, and hypersensitivity reactions.[4] A significant, though less common, adverse event is neurotoxicity, which can manifest as encephalopathy, myoclonus, and seizures.[9][13]

Proposed Mechanism of Neurotoxicity

The neurotoxicity of beta-lactam antibiotics, including this compound, is thought to be mediated primarily through the antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1][9] The structural similarity between the beta-lactam ring and the GABA neurotransmitter allows this compound to competitively inhibit GABA binding, leading to reduced inhibitory neurotransmission and a state of neuronal hyperexcitability.[1][13]

Figure 3: Proposed Mechanism of this compound-Induced Neurotoxicity

Experimental Protocols

Synthesis of this compound Sodium (One-Pot Method)

This protocol outlines a general one-pot synthesis method for this compound sodium, derived from common patent literature.

Figure 4: General Workflow for this compound Sodium Synthesis

Methodology:

-

Step 1: Formation of 7-ACT: 7-amino-cephalosporanic acid (7-ACA) is reacted with a triazine ring compound in an organic solvent (e.g., dimethyl carbonate) in the presence of a catalyst to form 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). The product is typically retained as an organic solution.[2][14]

-

Step 2: Acylation: To the organic solution of 7-ACT, a second organic solvent, water, an antioxidant, and an activated ester of the side chain, such as 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester (AE active ester), are added.[2][14][15]

-

Step 3: Reaction and Salt Formation: The mixture is reacted in the presence of an organic base (e.g., triethylamine). Following the reaction, a salt-forming agent like sodium acetate is introduced to form this compound sodium.[14][15]

-

Step 4: Purification and Isolation: The aqueous phase is separated, decolorized with activated carbon, and filtered. A water-soluble organic solvent is then added to induce crystallization. The resulting crystals are washed and dried to yield the final this compound sodium product.[14][16]

Stability-Indicating HPLC Method

This method is designed to quantify this compound in the presence of its degradation products.

Chromatographic Conditions:

| Parameter | Condition | References |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [12][17] |

| Mobile Phase | Mixture of an aqueous buffer (e.g., potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or ethanol). Example ratio: 77:23 (v/v) buffer:methanol. | [8][12][17] |

| Flow Rate | 0.9 - 1.15 mL/min | [8][12] |

| Detection Wavelength | 230 - 260 nm | [8][12] |

| Injection Volume | 10 - 20 µL | [8][18] |

| Column Temperature | Ambient or 25°C |[8] |

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-120 µg/mL).

-

Sample Preparation: Reconstitute the this compound for injection sample as directed. Dilute an appropriate volume with the mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Forced Degradation Study Protocol (as per ICH Guidelines)

Forced degradation studies are essential to establish the inherent stability of the drug substance and to develop stability-indicating analytical methods.[19][20]

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water).[21]

-

Acid Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N HCl. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

-

Alkaline Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N NaOH. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

-

Oxidative Degradation: Mix a 2 mL aliquot of the stock solution with 10 mL of 5% H₂O₂. Allow to stand at room temperature for 1 hour.[21]

-

Photolytic Degradation: Expose a solution of the drug (e.g., 20 µg/mL) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV/Vis light. A dark control sample should be stored under the same conditions but protected from light.[19][21][22]

-

Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method (as described in 6.2).

-

Evaluation: Assess the percentage of degradation and ensure that the degradation product peaks are well-resolved from the parent drug peak. The target degradation is typically between 5-20%.[20]

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of bacterial susceptibility to this compound.

Figure 5: Workflow for Disk Diffusion Susceptibility Testing

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23][24]

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[23][24]

-

Disk Application: Aseptically place a 30 µg this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[23]

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[23]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints (e.g., for many organisms, ≥21 mm is susceptible, 14-20 mm is intermediate, and ≤13 mm is resistant).[23]

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Methodology:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of a this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 100 µL of a specific antibiotic concentration.[25][26]

-

Prepare Inoculum: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[25]

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for the sterility control well).[25]

-

Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative/sterility control (broth only).[26]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[26][27]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[25][26]

Conclusion

This compound remains a cornerstone of antibacterial therapy due to its broad spectrum of activity and favorable pharmacokinetic profile. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological characteristics is paramount for its effective and safe use in clinical practice and for the development of new formulations and delivery systems. The experimental protocols provided herein offer a standardized framework for the analysis, stability testing, and microbiological evaluation of this critical antibiotic.

References

- 1. This compound-induced Encephalopathy: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104771366A - Preparation process of this compound sodium for injection - Google Patents [patents.google.com]

- 3. Pharmacokinetic profile of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. baxter.ca [baxter.ca]

- 8. academic.oup.com [academic.oup.com]

- 9. Serious Neurological Adverse Events of this compound [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Ceftiaxone-Induced Neurotoxicity: Case Report, Pharmacokinetic Considerations, and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN105061472A - One-pot synthesis method of this compound sodium - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Preparation method of this compound sodium compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. jddtonline.info [jddtonline.info]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of this compound Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. database.ich.org [database.ich.org]

- 23. In Vitro Susceptibility Test of Different Clinical Isolates against this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asm.org [asm.org]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. m.youtube.com [m.youtube.com]

- 27. ajol.info [ajol.info]

An In-Depth Technical Guide to the Ceftriaxone Synthesis Pathway and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a highly effective third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its complex multi-step synthesis is a subject of significant interest in medicinal and process chemistry. This technical guide provides a detailed examination of the core synthesis pathway of this compound, from the foundational starting material, Cephalosporin C, to the final active pharmaceutical ingredient. Key chemical transformations, including the formation of crucial intermediates such as 7-aminocephalosporanic acid (7-ACA) and 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT), are elucidated. Furthermore, this document explores the synthesis and antibacterial profiles of various this compound derivatives, including Schiff bases and metal complexes, offering insights into the structure-activity relationships that govern their efficacy. Detailed experimental protocols and tabulated quantitative data are presented to facilitate comprehension and replication by researchers in the field.

Introduction

This compound's clinical success is attributed to its potent bactericidal action, which involves the inhibition of bacterial cell wall synthesis, and its favorable pharmacokinetic profile, including a long elimination half-life that allows for once-daily dosing. The synthesis of this compound is a complex process that has been refined over the years to improve efficiency, yield, and purity. This guide will systematically dissect this synthesis, providing a granular look at the requisite precursors, reaction mechanisms, and experimental conditions. Additionally, the ongoing research into this compound derivatives aims to enhance its antimicrobial spectrum, overcome resistance mechanisms, and improve its therapeutic properties.

The Core Synthesis Pathway of this compound

The industrial synthesis of this compound is a convergent process that involves the preparation of two key intermediates, which are then coupled to form the final molecule. The overall pathway can be visualized as follows:

Synthesis of 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the core bicyclic nucleus of most cephalosporin antibiotics. It is produced from the fermentation product, Cephalosporin C, through the cleavage of the D-α-aminoadipoyl side chain.

The environmentally friendly two-step enzymatic process is now widely used in industry.[1]

-

Oxidation: D-amino acid oxidase (DAAO) from the yeast Trigonopsis variabilis oxidizes the D-α-aminoadipoyl side chain of Cephalosporin C to α-ketoadipyl-7-ACA. This reaction also produces hydrogen peroxide as a byproduct.

-

Hydrolysis: The intermediate α-ketoadipyl-7-ACA is then hydrolyzed by glutaryl-7-ACA acylase (GLA), typically from a recombinant E. coli, to yield 7-ACA.

A molar yield of up to 85% for the conversion of Cephalosporin C to 7-ACA has been reported using this method.

-

Step 1: Oxidation of Cephalosporin C:

-

A solution of Cephalosporin C is prepared in an aqueous buffer at a pH of approximately 8.0.

-

Immobilized D-amino acid oxidase is added to the solution.

-

The reaction is carried out at a temperature of 20-25°C with gentle agitation.

-

The formation of keto-adipyl-7-aminocephalosporanic acid and its spontaneous conversion to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) in the presence of the generated hydrogen peroxide is monitored by HPLC.

-

-

Step 2: Hydrolysis of GL-7-ACA:

-

The solution containing GL-7-ACA is transferred to a second reactor.

-

Immobilized glutaryl-7-ACA acylase is added.

-

The reaction is maintained at a pH of 8.0 and a temperature of 20-25°C.

-

The conversion of GL-7-ACA to 7-ACA is monitored by HPLC.

-

Upon completion, the 7-ACA is isolated and purified, often through crystallization by adjusting the pH.

-

Synthesis of the 3-Position Side Chain: 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ)

The synthesis of the heterocyclic thiol that will form the C-3 side chain of this compound is a critical step.

A mixture of 6-methyl-3-thioxo-3,4-dihydro-[2][3][4]triazin-5-one (0.01 mol) and chloroacetic acid (0.01 mol) in the presence of sodium acetate (0.01 mol) is refluxed in acetic acid (40 mL) for 3 hours to afford 6-methyl-thiazolo[3,2-b][2][3][4]triazine-3,7-dione.[5] This intermediate can then be further reacted to yield TTZ.

Synthesis of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT)

7-ACT is formed by the condensation of 7-ACA with TTZ. This reaction involves the displacement of the acetoxy group at the C-3 position of 7-ACA by the thiol group of TTZ.

To synthesize 7-ACT, 7-ACA is reacted with TTZ in the presence of a catalyst such as BF3/acetonitrile.[6] The reaction is typically carried out in an organic solvent.

In a one-pot synthesis method, a catalyst like boric carbonic acid dimethyl ester complex trifluoride (25g) is dissolved in methylcarbonate (150ml). To this, triazine ring (15g) and 7-ACA (25g) are added, and the reaction is maintained at 30°C for 20 minutes. Following the reaction, water (120ml) is added, and the mixture is cooled to 5°C. After stirring and phase separation, the organic phase is washed twice with water to obtain the methylcarbonate phase of 7-ACT.[7]

Synthesis of the Activated 7-Position Side Chain

The side chain at the C-7 position is typically activated as a thioester, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (MAEM), to facilitate its coupling with 7-ACT.[6]

Final Condensation and Salt Formation

The final step in the synthesis of this compound involves the acylation of the 7-amino group of 7-ACT with the activated side chain (MAEM). This is followed by the formation of the disodium salt to improve its solubility and stability for pharmaceutical use.

This compound is prepared from 7-ACT by condensation with MAEM using triethylamine as a catalyst.[6] After the reaction, the byproduct, 2-mercaptobenzothiazole, is removed by filtration. The filtrate is then treated with sodium acetate to yield this compound sodium.[6] A study on the mole ratio of reactants showed that a higher ratio of MAEM to 7-ACT can lead to a higher yield, with one study reporting a yield of 72.17% at a 1:2 mole ratio of 7-ACT to MAEM.[4]

This compound Derivatives

Modification of the this compound molecule has been explored to enhance its antibacterial activity, broaden its spectrum, and overcome resistance.

Schiff Base Derivatives

Schiff bases of this compound have been synthesized by reacting the primary amino group on the 2-aminothiazolyl ring with various aldehydes. These derivatives have shown promising antibacterial activity.[8]

New Schiff bases can be synthesized from the condensation of this compound with terephthalaldehyde.[8] The resulting Schiff bases and their copper complexes have demonstrated improved antibacterial activity compared to the parent drug.[8]

Metal Complexes

This compound can act as a ligand, forming complexes with various metal ions. These metal complexes have been investigated for their potential to enhance antimicrobial activity.

This compound complexes can be prepared by refluxing a methanolic solution of this compound sodium salt with a methanolic solution of the corresponding metal chloride (e.g., MgCl₂, CuCl₂, FeCl₃·6H₂O, ZnCl₂, SeCl₄) for approximately 4 hours. The resulting colored precipitates are then filtered, washed with hot methanol, and dried.[9]

Ester Prodrugs

Esterification of the carboxylic acid group of this compound can lead to the formation of prodrugs. These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active this compound, potentially improving oral bioavailability or targeting specific tissues.

Quantitative Data

Table 1: Reaction Yields in this compound Synthesis

| Reaction Step | Reactants | Product | Reported Yield (%) | Reference(s) |

| Enzymatic Conversion | Cephalosporin C | 7-ACA | 85 | |

| Condensation | 7-ACT, MAEM (1:2 ratio) | This compound | 72.17 | [4] |

Table 2: Antibacterial Activity (MIC) of this compound and Its Derivatives

| Compound | Staphylococcus aureus (MIC, µmol/ml) | Escherichia coli (MIC, µmol/ml) | Reference(s) |

| This compound | 0.0560 | 0.0140 | [2] |

| This compound-based Schiff base (H₂L,3) | - | - | [2] |

| Zn(II) complex of Schiff base (8) | 0.0048 | 0.0024 | [2] |

| This compound | MIC₅₀: 2.0 µg/ml | MIC₉₀: ≤8 µg/ml | [6] |

| This compound | MIC₉₀: ≤5 µg/ml | - | [10] |

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Conclusion

The synthesis of this compound is a testament to the advancements in synthetic and enzymatic chemistry. The pathway, while complex, has been optimized to produce this vital antibiotic on a large scale. The exploration of this compound derivatives continues to be a promising avenue for the development of new antibacterial agents with enhanced properties. The data and protocols presented in this guide offer a valuable resource for researchers and professionals dedicated to the field of antibiotic drug discovery and development. Further research into novel derivatives and more efficient synthetic routes will be crucial in the ongoing battle against bacterial infections and antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-based Schiff base transition metal(II) complexes. Synthesis, characterization, bacterial toxicity, and DFT calculations. Enhanced antibacterial activity of a novel Zn(II) complex against S. aureus and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. db.cngb.org [db.cngb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) this compound Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-DIHYDRO-6-HYDROXY-2-METHYL-3-MERCAPTO-5-OXO-1,2,4-TRIAZINE [chemicalbook.com]

A Comprehensive Review of the Neuroprotective Effects of Ceftriaxone: Mechanisms, Preclinical Evidence, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone, a third-generation β-lactam antibiotic, has garnered significant attention for its potent neuroprotective properties, extending far beyond its antimicrobial functions. Extensive preclinical research has demonstrated its efficacy in a wide array of neurological disorder models, including those for ischemic stroke, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. The primary mechanism underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which enhances the clearance of synaptic glutamate, thereby mitigating excitotoxicity. Additionally, this compound exerts powerful anti-inflammatory, antioxidant, and anti-apoptotic effects. This technical guide provides an in-depth review of the molecular mechanisms, summarizes key preclinical findings with quantitative data, details common experimental protocols, and explores the translational landscape of this compound as a neuroprotective agent.

Core Neuroprotective Mechanisms of this compound

The neuroprotective capacity of this compound is multifaceted, stemming from its ability to modulate several key pathological pathways implicated in neuronal injury and death.

Upregulation of Glutamate Transporter-1 (GLT-1)

The most well-documented mechanism of this compound's neuroprotective action is its ability to increase the expression and activity of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] GLT-1 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[3][4] Dysregulation of glutamate homeostasis and subsequent excitotoxicity is a common pathological feature in many acute and chronic neurological diseases.[2][5] By enhancing GLT-1 expression, this compound effectively reduces extracellular glutamate levels, protecting neurons from excitotoxic damage.[3][6] This upregulation has been observed in various brain regions, including the hippocampus and striatum, across multiple animal models of neurological disorders.[6][7]

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to the progression of many neurodegenerative diseases. This compound has been shown to exert significant anti-inflammatory effects. In a rat model of traumatic brain injury, this compound treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α).[8] Similarly, in models of Parkinson's disease and chronic cerebral hypoperfusion, this compound administration downregulated markers of microglial and astrocyte activation and decreased the expression of inflammatory proteins.[9][10] This anti-inflammatory role appears to be closely linked to its ability to modulate glutamate signaling.[11]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage. This compound has demonstrated potent antioxidant properties. In a rat model of neuropathic pain, this compound treatment protected against oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring levels of the antioxidant glutathione (GSH).[12][13] Similar antioxidant effects have been observed in models of whole-brain irradiation and chronic cerebral hypoperfusion, where this compound reduced neuronal loss by mitigating oxidative damage.[9][14][15]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway in many neurological disorders. This compound has been shown to modulate apoptotic pathways to promote neuronal survival. In a neuropathic pain model, this compound treatment attenuated the increase in the pro-apoptotic Bax/Bcl-2 ratio and reduced the levels of cleaved, active forms of caspases-3 and -9 in the spinal cord.[12] Pre-treatment with this compound also reduced the apoptotic index in animal models of brain ischemia.[1]

Other Potential Mechanisms

Emerging evidence suggests that this compound's neuroprotective effects may also involve other mechanisms:

-

Modulation of Brain-Derived Neurotrophic Factor (BDNF): Some studies report that this compound can upregulate and restore reduced levels of BDNF, a crucial neurotrophin for neuronal survival and plasticity.[1][11]

-

Reduction of Pathological Protein Aggregation: In models of Alzheimer's disease, this compound has been found to reduce the burden of amyloid-beta (Aβ) plaques.[16][17] It may also influence the metabolism and clearance of other toxic proteins like tau and α-synuclein.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes from various in vivo studies investigating the neuroprotective effects of this compound across different neurological disease models.

Table 1: Neuroprotective Effects of this compound in Stroke and Brain Injury Models

| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference(s) |

| Traumatic Brain Injury (Rat) | 200 mg/kg, IV, single dose post-injury | Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced IL-1β, IFN-γ, and TNF-α levels. Upregulated GLT-1 expression. | [8] |

| Traumatic Brain Injury (Rat) | Daily treatment (dosage not specified) | Attenuated brain edema and cognitive deficits. Reversed TBI-induced downregulation of GLT-1. Reduced autophagy marker LC3-II in the hippocampus. | [18] |

| Global Brain Ischemia (Rat) | 50, 100, 200 mg/kg, pre-treatment | Dose-dependently prevented delayed neuronal death in the hippocampal CA1 area. Significantly increased GLT-1 mRNA and protein levels. | [1][3] |

| Focal Cerebral Ischemia (Rat) | 200 mg/kg for 5 days | Significantly reduced infarct size. Enhanced GLT-1 expression in the dorsal striatum. | [7] |

| Chronic Cerebral Hypoperfusion (Rat) | Post-ischemia treatment | Attenuated white matter damage and MDA production. Reduced IL-1β and TNF-α production in the hippocampus. Increased expression of glial and neuronal glutamate transporters. | [9] |

Table 2: Neuroprotective Effects of this compound in Neurodegenerative Disease Models

| Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference(s) |

| Alzheimer's Disease (APP/PS1 Mice) | Treatment (dosage not specified) | Alleviated cognitive deficits. Upregulated GLT-1, SNAT1, and VGLUT1/2 expression. Increased glutaminase activity. | [2][19] |

| Alzheimer's Disease (Aβ-injected Mice) | 100 mg/kg/day, IP, for 36 days | Restored fear-induced memory and learning. Significantly attenuated amyloid deposition and neuroinflammatory response in the frontal cortex and hippocampus. | [16] |

| Parkinson's Disease (6-OHDA Rat) | 200 mg/kg, IP, for ≥ 5 days | Attenuated TH loss by ~28% (from ~85% to ~57%). Reduced amphetamine-induced rotations by ~2-fold. Increased striatal glutamate uptake by ~30%. | [6] |

| Parkinson's Disease (MPTP Mice) | Treatment (dosage not specified) | Alleviated behavioral and neuropathological changes. Downregulated GFAP and Iba1 expression. Reduced neuroinflammation-related proteins (TLR4, MyD88, p-NF-κB). | [10] |

| Parkinson's Disease (MPTP Rat) | 100 and 200 mg/kg for 14 days | Improved cognitive deficits in T-maze and novel object recognition tests. Ameliorated motor deficits and decreased oxidative damage in the striatum and cortex. | [20] |

Detailed Experimental Protocols

This section outlines common methodologies used in preclinical studies to evaluate the neuroprotective effects of this compound.

Animal Models

-

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease:

-

Species: Male Sprague-Dawley rats.

-

Procedure: Rats are anesthetized, and 6-OHDA is unilaterally injected into the medial forebrain bundle or striatum to induce degeneration of dopaminergic neurons.

-

Verification: Lesion success is often confirmed by apomorphine- or amphetamine-induced rotational behavior.[6][21]

-

-

Traumatic Brain Injury (TBI) Model:

-

Species: Male Sprague-Dawley rats.

-

Procedure: A lateral cortical impact injury is induced by a free-falling object onto the exposed dura mater. Sham-operated animals undergo craniotomy without the impact.[8]

-

-

Global Brain Ischemia Model:

This compound Administration

-

Route: Intraperitoneal (i.p.) injection is the most common route in rodent studies.[6][20] Intravenous (i.v.) administration is also used, particularly for acute injury models.[8]

-

Dosage: Dosages typically range from 100 mg/kg to 200 mg/kg per day.[6][7][20] Doses can be administered once or twice daily.[21]

-

Duration: Treatment duration varies widely, from a single dose in acute models to several weeks in chronic disease models.[8][16] For example, a 5-7 day regimen is often sufficient to observe increased GLT-1 expression.[6]

Key Assays and Analyses

-

Western Blot Analysis for GLT-1 Expression:

-

Brain tissue (e.g., hippocampus, striatum) is homogenized in lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against GLT-1, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[6][8]

-

-

ELISA for Inflammatory Cytokines:

-

Behavioral Testing:

-

Y-Maze Test (Cognitive Function): Used to assess spatial working memory in TBI models. The test measures the percentage of spontaneous alternations between the three arms of the maze.[8]

-

Apomorphine-Induced Rotational Test (Parkinson's Model): Rats with unilateral 6-OHDA lesions are injected with apomorphine, and the number of contralateral rotations is counted over a set period to quantify the extent of the dopaminergic lesion.[21]

-

-

Histology and Immunohistochemistry:

-

Nissl Staining: Used to assess neuronal survival and density in regions like the hippocampus. Brain sections are stained with cresyl violet, and surviving neurons are counted.[20]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect apoptotic cells by identifying DNA fragmentation.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.

Caption: Core neuroprotective signaling pathways of this compound.

References

- 1. Frontiers | Repurposing of the β-Lactam Antibiotic, this compound for Neurological Disorders: A Review [frontiersin.org]

- 2. This compound as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 6. This compound increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing of the β-Lactam Antibiotic, this compound for Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The beta-lactam antibiotic, this compound, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Effect of this compound on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound averts neuroinflammation and relieves depressive-like behaviors via GLT-1/TrkB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a beta-lactam antibiotic, modulates apoptosis pathways and oxidative stress in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Neuroprotective Effects of this compound Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 17. Neuroprotective Effects of this compound Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of this compound in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound regulates glutamate production and vesicular assembly in presynaptic terminals through GLT-1 in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

Ceftriaxone: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's antibacterial spectrum, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a discussion of its mechanism of action and resistance pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important antimicrobial agent.

Introduction

This compound, a beta-lactam antibiotic, was first introduced in the 1980s and has since become a cornerstone in the treatment of a wide range of bacterial infections.[3] Its favorable pharmacokinetic profile, including a long half-life that allows for once-daily dosing, has contributed to its widespread clinical use.[4] This guide delves into the core of its antimicrobial properties: its spectrum of activity.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other beta-lactam antibiotics, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[6] This inhibition leads to a weakening of the cell wall, ultimately causing cell lysis and death.[5][7] The syn-configuration of its methoxy oxime moiety provides stability against many beta-lactamase enzymes produced by Gram-negative bacteria, enhancing its efficacy against otherwise resistant strains.[6]

Antibacterial Spectrum of Activity

This compound demonstrates a broad range of activity, particularly against Gram-negative bacteria, while also maintaining efficacy against many Gram-positive organisms.[2]

Gram-Negative Activity

This compound is highly active against a wide array of Gram-negative bacteria, including most Enterobacteriaceae.[8][9] It is particularly potent against Haemophilus influenzae, Neisseria gonorrhoeae, and Neisseria meningitidis.[10][11]

However, its activity against Pseudomonas aeruginosa is limited, and it is not recommended as monotherapy for infections caused by this organism.[2][8] Resistance has also been noted to be increasing in Acinetobacter species.[10][12]

Gram-Positive Activity

This compound is active against many Gram-positive cocci. It is effective against methicillin-susceptible Staphylococcus aureus (MSSA) and demonstrates excellent activity against Streptococcus pneumoniae (including many penicillin-resistant strains), Streptococcus pyogenes (Group A Streptococcus), and Group B streptococci.[3][10][12] It is generally inactive against enterococci and methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against a range of clinically significant bacteria, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae (overall) | ≤0.004 - 0.5 | ≤8 | [10][11] |

| Escherichia coli | - | - | [3] |

| Klebsiella pneumoniae | - | - | [3][13] |

| Proteus mirabilis | - | - | [3] |

| Serratia marcescens | - | - | [3][13] |

| Enterobacter cloacae | - | - | [3][8] |

| Haemophilus influenzae | ≤0.004 | - | [11] |